molecular formula C11H5Cl2N3 B13098625 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile CAS No. 35258-58-3

4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B13098625
CAS No.: 35258-58-3
M. Wt: 250.08 g/mol
InChI Key: MCJQEAKNYTZMFX-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C11H5Cl2N3. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role in various chemical reactions and its applications in scientific research.

Preparation Methods

The synthesis of 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile typically involves the reaction of 2-phenylpyrimidine-5-carbonitrile with chlorine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating signal transduction pathways .

Comparison with Similar Compounds

4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

4,6-dichloro-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3/c12-9-8(6-14)10(13)16-11(15-9)7-4-2-1-3-5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJQEAKNYTZMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657748
Record name 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35258-58-3
Record name 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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